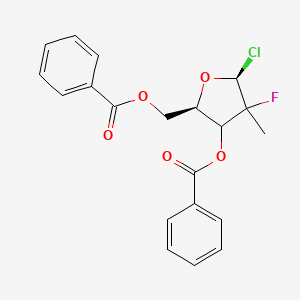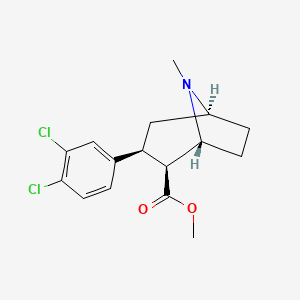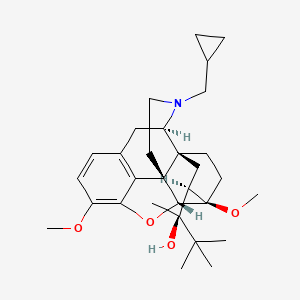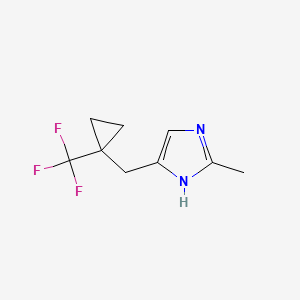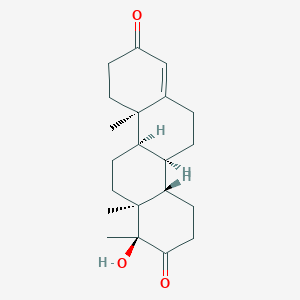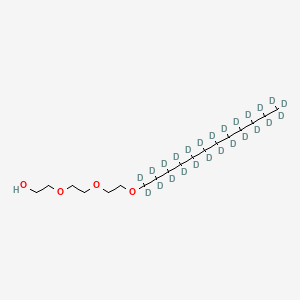![molecular formula C16H17ClN2O2 B13436317 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one is a chemical compound with significant potential in various fields of scientific research This compound is known for its unique structure, which includes a chlorinated phenyl group and a piperidinone moiety
Métodos De Preparación
The synthesis of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves several steps. One common method starts with 4-chloronitrobenzene and piperidine. The process includes the following steps:
Nitration: 4-chloronitrobenzene is nitrated to form 4-chloro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Cyclization: The amine undergoes cyclization with piperidine to form the piperidinone ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the desired position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting blood coagulation pathways.
Biological Studies: The compound is studied for its potential effects on various biological pathways, including its role as an inhibitor of specific enzymes.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. One of the primary targets is the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, the compound can prevent the formation of blood clots . This mechanism is particularly relevant in the context of anticoagulant therapies.
Comparación Con Compuestos Similares
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
Apixaban: A well-known anticoagulant that also targets factor Xa.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer anticoagulant that inhibits factor Xa and is used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific structural features and its potential for further modification to enhance its properties and applications.
Propiedades
Fórmula molecular |
C16H17ClN2O2 |
|---|---|
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
5-chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-3-11-19(16(14)21)13-8-6-12(7-9-13)18-10-2-1-5-15(18)20/h4,6-9H,1-3,5,10-11H2 |
Clave InChI |
BQTIXBKYLJNTDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
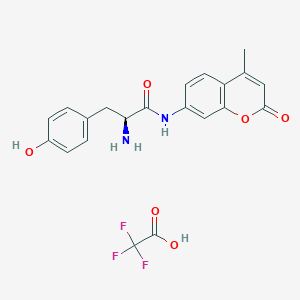
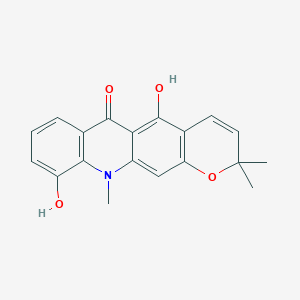

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
